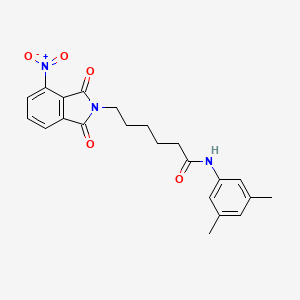
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a nitro group, a dioxo group, and an isoindoline moiety. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.
Introduction of the Nitro Group: Nitration of the isoindoline core using a mixture of concentrated nitric and sulfuric acids.
Amide Bond Formation: Coupling of the nitro-substituted isoindoline with 3,5-dimethylphenylhexanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: Conversion of the nitro group to an amine, resulting in N-(3,5-dimethylphenyl)-6-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving amides and nitro compounds.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. The amide moiety might interact with enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide: Similar structure with a shorter alkyl chain.
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)heptanamide: Similar structure with a longer alkyl chain.
Uniqueness
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide is unique due to its specific combination of functional groups and the length of its alkyl chain, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C22H23N3O5 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide |
InChI |
InChI=1S/C22H23N3O5/c1-14-11-15(2)13-16(12-14)23-19(26)9-4-3-5-10-24-21(27)17-7-6-8-18(25(29)30)20(17)22(24)28/h6-8,11-13H,3-5,9-10H2,1-2H3,(H,23,26) |
InChI 键 |
JIEXRWACNFVUCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11681153.png)
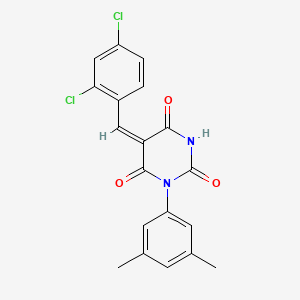
![1-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylthiourea](/img/structure/B11681159.png)
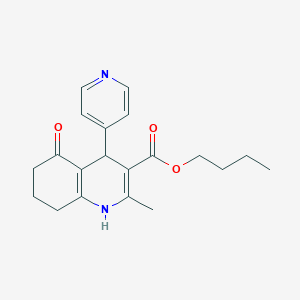
![2-(2,4-dibromophenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B11681171.png)
![(5E)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11681174.png)
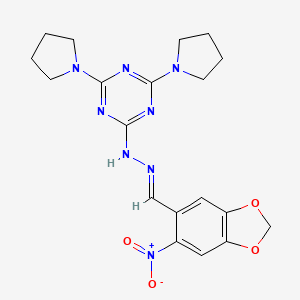
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11681187.png)
![4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11681189.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681198.png)
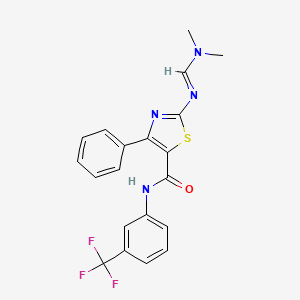
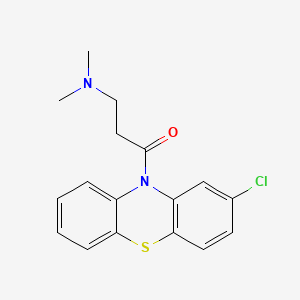
![N,N-diethyl-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11681212.png)
